Cas no 2640967-81-1 (N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide)

N-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a specialized sulfonamide derivative featuring a trifluoromethylpyridine moiety and a cyclopropane sulfonamide group. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing properties of the trifluoromethyl group to enhance reactivity and metabolic stability. The piperidine scaffold contributes to conformational flexibility, while the cyclopropane sulfonamide group may influence binding affinity and selectivity in target interactions. Its structural complexity makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or bioactive molecules targeting central nervous system disorders. The compound's well-defined synthetic pathway ensures reproducibility for research and industrial use.
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide structure
2640967-81-1 structure
Product name:N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
CAS No:2640967-81-1
MF:C14H18F3N3O2S
MW:349.371832370758
CID:5318913
PubChem ID:155800104

N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2640967-81-1
    • F6752-3232
    • N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
    • AKOS040723741
    • Inchi: 1S/C14H18F3N3O2S/c15-14(16,17)10-3-6-13(18-8-10)20-7-1-2-11(9-20)19-23(21,22)12-4-5-12/h3,6,8,11-12,19H,1-2,4-5,7,9H2
    • InChI Key: YRQDBCYMPDCARP-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(NC1CN(C2C=CC(C(F)(F)F)=CN=2)CCC1)(=O)=O

Computed Properties

  • Exact Mass: 349.10718249g/mol
  • Monoisotopic Mass: 349.10718249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.7Ų

N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6752-3232-2mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
2mg
$88.5 2023-09-07
Life Chemicals
F6752-3232-5mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
5mg
$103.5 2023-09-07
Life Chemicals
F6752-3232-40mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
40mg
$210.0 2023-09-07
Life Chemicals
F6752-3232-20μmol
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
20μmol
$118.5 2023-09-07
Life Chemicals
F6752-3232-30mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
30mg
$178.5 2023-09-07
Life Chemicals
F6752-3232-10mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
10mg
$118.5 2023-09-07
Life Chemicals
F6752-3232-2μmol
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
2μmol
$85.5 2023-09-07
Life Chemicals
F6752-3232-5μmol
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6752-3232-4mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
4mg
$99.0 2023-09-07
Life Chemicals
F6752-3232-3mg
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
2640967-81-1
3mg
$94.5 2023-09-07

Additional information on N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Professional Introduction to N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide (CAS No. 2640967-81-1)

N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide, with the CAS number 2640967-81-1, is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring fused with a cyclopropane moiety, further functionalized with a pyridine substituent bearing a trifluoromethyl group. The presence of these specific structural elements imparts unique electronic and steric properties, making it a promising candidate for various biological and chemical applications.

The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the cyclopropane sulfonamide group at the piperidine ring enhances the compound's solubility and bioavailability, which are critical factors in drug design. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In the realm of pharmaceutical research, N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has been investigated for its potential biological activity. The combination of the pyridine and piperidine moieties suggests that this compound may exhibit properties similar to those of known bioactive molecules. Preliminary studies have indicated that it may possess inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for the development of novel therapeutic agents. Specifically, its structure resembles those of compounds that have shown promise in treating neurological disorders and inflammatory conditions.

The trifluoromethyl group in the pyridine ring is a key feature that contributes to the compound's pharmacological profile. This group is known to enhance metabolic stability and binding affinity, which are essential for drug efficacy. Additionally, the presence of the sulfonamide functionality provides a site for further derivatization, allowing researchers to fine-tune the properties of the molecule for specific applications. The cyclopropane ring adds another layer of complexity, influencing both the electronic distribution and steric environment of the molecule.

Recent research has also explored the computational modeling of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide to better understand its interactions with biological targets. Molecular dynamics simulations have revealed insights into how this compound might bind to proteins and enzymes, providing a foundation for rational drug design. These computational approaches are increasingly important in modern pharmaceutical research, as they allow scientists to predict the behavior of complex molecules before conducting costly experimental trials.

The potential applications of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The growing demand for high-performance materials in various industries has also sparked interest in this compound as a building block for advanced polymers and coatings.

In conclusion, N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide (CAS No. 2640967-81-1) is a versatile and promising compound with significant potential in pharmaceuticals and materials science. Its complex structure, characterized by functional groups such as piperidine, cyclopropane, and pyridine, along with its< strong> trifluoromethyl substitution, makes it an attractive candidate for further research and development. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, opening up new possibilities for its application across multiple scientific disciplines.

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